5-Chloroisoquinoline-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloroisoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZFJHXSHFEQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C#N)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloroisoquinoline 1 Carbonitrile and Its Derivatives
Precursor-Based Synthetic Strategies
The formation of the 5-chloroisoquinoline-1-carbonitrile scaffold is achieved through multi-step synthetic sequences that begin with appropriately substituted benzene-ring precursors. This approach ensures the correct placement of the chloro-substituent prior to the construction of the heterocyclic ring system.
Cyclization Reactions for Isoquinoline (B145761) Ring Formation
The creation of the fundamental isoquinoline ring is the cornerstone of the synthesis. Several classical and modern cyclization reactions are utilized, each offering a different pathway to the bicyclic system. The choice of method often depends on the availability of starting materials and the desired substitution patterns. For the synthesis of a 5-chloro-substituted isoquinoline, these reactions would typically commence from a starting material derived from a 4-chloro-substituted benzene (B151609) derivative.
The Reissert reaction is a powerful and well-established method for the synthesis of isoquinoline derivatives, particularly for the introduction of a substituent at the C1 position. wikipedia.org In its classic form, an isoquinoline reacts with an acyl chloride and a cyanide source, such as potassium cyanide, to form a 1-acyl-2-cyano-1,2-dihydroisoquinoline, known as a Reissert compound. wikipedia.org This intermediate is highly versatile. For the synthesis of 1-cyanoisoquinolines, a modified approach is often used where the Reissert compound is rearomatized to introduce the cyano group directly at the C1 position.
A significant advancement in this methodology is the use of trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. orgsyn.orgwikipedia.org The reaction of an isoquinoline with an acyl chloride and TMSCN can directly lead to the formation of 1-cyanoisoquinoline derivatives. The reaction proceeds through the formation of an N-acylisoquinolinium intermediate, which is then attacked by the cyanide nucleophile. wikipedia.org To achieve the 5-chloro substitution pattern, this reaction would be performed on a pre-synthesized 5-chloroisoquinoline (B14526).
| Reaction | Starting Material | Reagents | Product | Reference |
| Reissert Reaction | Isoquinoline | Acyl Chloride, KCN | 1-Acyl-2-cyano-1,2-dihydroisoquinoline | wikipedia.org |
| Modified Reissert | Isoquinoline | (CH₃)₂NCOCl, TMSCN | 2-Cyanoisoquinoline | wikipedia.org |
| Thiocarbonyl Reissert | Isoquinoline | Thiocarbonyl chloride, KCN | 1-Thiocarbonyl-2-cyano-1,2-dihydroisoquinoline | rsc.org |
Modern organic synthesis frequently employs palladium-catalyzed cross-coupling and cyclization reactions to construct complex heterocyclic systems with high efficiency and selectivity. mdpi.comorganic-chemistry.orgrsc.org For the synthesis of isoquinolines, a common strategy involves the cyclization of a suitably functionalized benzene precursor. A typical precursor is a 2-alkynylbenzaldehyde or a related imine derivative. mdpi.com
To synthesize a 5-chloroisoquinoline derivative via this route, the logical starting material would be a 2-alkynylbenzaldehyde bearing a chlorine atom at the 4-position of the benzene ring. For instance, a palladium-catalyzed carbonylative cyclization can be employed, where a 2-iodoaniline (B362364) and a terminal alkyne react in the presence of carbon monoxide and a palladium catalyst to form a quinolone, a related heterocyclic structure. mdpi.com A similar strategy adapted for isoquinoline synthesis would involve the coupling and cyclization of precursors like 2-bromo-4-chlorobenzaldehyde (B1282380) with an appropriate nitrogen-containing component.
| Catalyst/Reagents | Precursor Type 1 | Precursor Type 2 | Product Type | Reference |
| Pd(OAc)₂, PPh₃, CO | 2-Iodoaniline derivative | Terminal Alkyne | 4-Quinolone | mdpi.com |
| Pd(OAc)₂, Cu(OAc)₂ | Indole | Potassium Aryltrifluoroborate | 2-Aryl Indole | organic-chemistry.org |
| Pd(II) catalyst | Cyclobutanol | 2-Haloaniline | Benzazepine/Quinoline (B57606) | rsc.org |
| Pd catalyst, Formic Acid (CO source) | 2-Hydroxybenzyl alcohol | - | Benzofuran-2(3H)-one | rsc.org |
Classical name reactions that rely on intramolecular electrophilic aromatic substitution are fundamental to isoquinoline synthesis. These methods involve the cyclization of a phenethylamine (B48288) or benzylamine (B48309) derivative onto the aromatic ring under acidic conditions.
The Bischler-Napieralski reaction is a prime example, where a β-arylethylamide is cyclized using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline. wikipedia.orgnrochemistry.com This intermediate is then typically oxidized to the aromatic isoquinoline. For the synthesis of 5-chloroisoquinoline, the required precursor would be an N-acylated 2-(3-chlorophenyl)ethylamine. The electron-donating nature of the alkyl group on the benzene ring directs the electrophilic cyclization to the position ortho to it, resulting in the desired 7-chloro-3,4-dihydroisoquinoline, which upon oxidation would yield 7-chloroisoquinoline. To obtain the 5-chloro isomer, one would need to start with a differently substituted precursor or face challenges with regioselectivity. The reaction is most effective for benzene rings with electron-donating groups. jk-sci.comorganic-chemistry.org
The Pomeranz-Fritsch reaction provides another route, starting from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com These components condense to form a Schiff base (a benzalaminoacetal), which then cyclizes in the presence of a strong acid to form the isoquinoline. To obtain 5-chloroisoquinoline, one would start with 4-chlorobenzaldehyde (B46862). researchgate.netresearchgate.net This ensures the chlorine atom is correctly positioned in the final heterocyclic product.
| Reaction Name | Precursor Type | Key Reagents | Intermediate/Product | Reference |
| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | wikipedia.orgnrochemistry.com |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | H₂SO₄ (or other acid) | Isoquinoline | wikipedia.orgthermofisher.com |
Introduction of Nitrile Group at C1 Position
The introduction of a carbonitrile (cyano) group at the C1 position of the isoquinoline ring is a critical step. As mentioned, the Reissert reaction provides a direct method for this transformation, incorporating the cyanide ion during the formation of the Reissert compound intermediate. wikipedia.orgrsc.org
An alternative strategy involves the cyanation of an isoquinoline N-oxide. The isoquinoline can be oxidized to the corresponding N-oxide, which activates the C1 position towards nucleophilic attack. Treatment of the N-oxide with a cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of an activating agent such as dimethylcarbamoyl chloride can yield the 1-cyanoisoquinoline derivative. wikipedia.orgchem-soc.si This method is analogous to the cyanation of pyridine (B92270) N-oxides, which is a well-documented transformation. chem-soc.si The synthesis of this compound would thus involve the oxidation of 5-chloroisoquinoline to its N-oxide, followed by cyanation.
Regioselective Chlorination at C5 Position
Direct and regioselective chlorination of an unsubstituted isoquinoline ring at the C5 position is a significant synthetic challenge. Electrophilic aromatic substitution on the isoquinoline ring typically favors other positions.
Therefore, the most efficient and common strategy for obtaining the 5-chloro substitution pattern is to begin the synthesis with a precursor that already contains the chlorine atom at the desired position. This precursor-based approach circumvents the difficulties of regiocontrol in the later stages of the synthesis. For the cyclization reactions mentioned previously:
Bischler-Napieralski: The synthesis would start with a phenethylamine derivative containing a chlorine atom at the meta-position of the phenyl ring (e.g., N-acyl-2-(3-chlorophenyl)ethylamine).
Pomeranz-Fritsch: The synthesis would utilize a 4-chlorobenzaldehyde as the starting aldehyde. researchgate.netresearchgate.net
Palladium-Catalyzed Cyclization: A halogenated precursor, such as 2-bromo-4-chlorobenzaldehyde or a similar compound, would be employed to build the isoquinoline ring.
This principle is demonstrated in the synthesis of related compounds, such as 5-Amino-1-chloroisoquinoline, where the synthesis starts with 1-chloro-5-nitroisoquinoline, indicating the C5 substituent (as a nitro group, later reduced) is incorporated from the beginning.
Functional Group Interconversions Leading to this compound
The creation of this compound often relies on the strategic manipulation of functional groups on a pre-existing isoquinoline framework. This approach allows for the precise introduction of the chloro and cyano moieties at the desired C5 and C1 positions, respectively.
Conversion of Isoquinolin-1(2H)-ones to 1-Haloisoquinolines
A pivotal step in the synthesis of this compound is the transformation of an isoquinolin-1(2H)-one precursor into a 1-haloisoquinoline. ub.edu This conversion is critical for activating the C1 position, making it susceptible to nucleophilic attack for the subsequent introduction of the nitrile group. The synthesis typically commences with 5-chloroisoquinolin-1(2H)-one. This intermediate is treated with a halogenating agent to substitute the carbonyl oxygen with a halogen, most commonly chlorine.
Reagents such as phosphorus oxychloride (POCl₃) or a combination of phosphorus pentachloride (PCl₅) and POCl₃ are effectively used to convert the lactam group into a 1-chloro substituent. thieme-connect.de The resulting 1,5-dichloroisoquinoline (B1347122) serves as a versatile intermediate for the subsequent cyanation step.
Transformation of Pre-existing Nitrogen-Containing Heterocycles
While the synthesis can theoretically start from other nitrogen-containing heterocycles that are then converted to the isoquinoline system, a more common method involves modifying an existing isoquinoline ring. researchgate.netnih.govclockss.org For instance, starting with 5-chloroisoquinoline that lacks a substituent at the C1 position, a cyanation reaction can be performed. This often necessitates the activation of the C1 position. One method of activation is N-oxidation to form an isoquinoline N-oxide. This N-oxide can then react with a cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a reagent such as benzoyl chloride, in a Reissert-type reaction, to install the cyano group at the C1 position. thieme-connect.de
Nitrile Formation from Other C1-Substituted Isoquinolines
The introduction of the nitrile group at the C1 position is a crucial and often final step in the synthesis. This is commonly achieved via a nucleophilic substitution reaction, where a halogen at the C1 position, typically chlorine, is displaced by a cyanide anion. organic-chemistry.org
When starting with 1,5-dichloroisoquinoline, the 1-chloro group is significantly more susceptible to nucleophilic attack than the 5-chloro group due to the electron-withdrawing nature of the ring nitrogen. This difference in reactivity enables the selective replacement of the 1-chloro substituent. The reaction is typically conducted using a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). vanderbilt.edu Heating the reaction mixture often facilitates the substitution.
An alternative method for nitrile formation is the Rosenmund-von Braun reaction, which employs copper(I) cyanide (CuCN). This method is particularly effective for the cyanation of aryl halides and can be successfully applied to 1-haloisoquinolines.
| Precursor | Reagent(s) | Product | Reaction Type |
| 5-Chloroisoquinolin-1(2H)-one | POCl₃ or PCl₅/POCl₃ | 1,5-Dichloroisoquinoline | Halogenation |
| 1,5-Dichloroisoquinoline | NaCN or KCN in DMSO/DMF | This compound | Nucleophilic Cyanation |
| 1,5-Dichloroisoquinoline | CuCN | This compound | Rosenmund-von Braun Reaction |
| 5-Chloroisoquinoline N-oxide | TMSCN, Benzoyl Chloride | This compound | Reissert-Henze Reaction |
Stereochemical Considerations in Synthesis
The molecule this compound is achiral and possesses a planar isoquinoline ring system, meaning it has no stereocenters. Consequently, there are no stereochemical considerations in its direct synthesis. rsc.org However, should this compound be utilized as a foundational structure for creating more complex, chiral derivatives through the addition of substituents that generate stereocenters, the stereochemical results of those subsequent reactions would require careful management. For the synthesis of the parent this compound, this aspect is not a factor.
Chemical Reactivity and Mechanistic Studies of 5 Chloroisoquinoline 1 Carbonitrile
Reactivity of the Isoquinoline (B145761) Nitrogen Atom
The nitrogen atom in the isoquinoline ring system of 5-chloroisoquinoline-1-carbonitrile possesses a lone pair of electrons, rendering it basic and nucleophilic. quimicaorganica.orggcwgandhinagar.com Consequently, it readily undergoes reactions with electrophiles.
Protonation: In the presence of acids, the nitrogen atom is protonated to form the corresponding isoquinolinium salt. quimicaorganica.orggcwgandhinagar.com This protonation affects the electron distribution within the aromatic system, influencing the reactivity of the entire molecule.
Alkylation and Acylation: The nitrogen atom can be alkylated and acylated. gcwgandhinagar.comshahucollegelatur.org.in For instance, quaternization reactions with alkyl halides lead to the formation of N-alkylisoquinolinium salts. mdpi.com The rate of these reactions can be influenced by the basicity and nucleophilicity of the nitrogen, which in turn are affected by the substituents on the isoquinoline ring. mdpi.com The presence of the electron-withdrawing chloro and cyano groups in this compound would be expected to decrease the basicity of the nitrogen atom compared to unsubstituted isoquinoline. quimicaorganica.org
Oxidation: The nitrogen can be oxidized by peroxy acids to form the corresponding N-oxide. gcwgandhinagar.com This transformation can alter the electronic properties and subsequent reactivity of the heterocyclic ring.
Transformations Involving the Nitrile Group
The nitrile (C≡N) group of this compound is a versatile functional group that participates in a variety of chemical transformations. The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.org
Nitriles can be hydrolyzed to either amides or carboxylic acids depending on the reaction conditions. lumenlearning.com This process involves the nucleophilic addition of water to the nitrile carbon. libretexts.orglumenlearning.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with an aqueous acid, such as hydrochloric acid. chemguide.co.uk The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. chemguide.co.ukchemistrysteps.com Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack by water. lumenlearning.com For this compound, this would yield 5-chloroisoquinoline-1-carboxylic acid.
Base-Catalyzed Hydrolysis: When heated with an aqueous base like sodium hydroxide (B78521), the nitrile is hydrolyzed to a carboxylate salt. chemguide.co.uk The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com The initially formed amide can be isolated under milder conditions, for example, by using hydrogen peroxide in an alkaline solution. commonorganicchemistry.com Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. chemguide.co.uk
Table 1: Hydrolysis Products of this compound
| Starting Material | Reagents and Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| This compound | H₃O⁺, heat | 5-Chloroisoquinoline-1-carboxamide | 5-Chloroisoquinoline-1-carboxylic acid |
| This compound | 1. NaOH, H₂O, heat 2. H₃O⁺ | 5-Chloroisoquinoline-1-carboxamide | 5-Chloroisoquinoline-1-carboxylic acid |
The nitrile group can be reduced to a primary amine (aminomethyl group). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org The initial addition forms an imine anion, which then undergoes a second hydride addition to yield a dianion. libretexts.org Subsequent workup with water protonates the dianion to give the primary amine. libretexts.org In the case of this compound, this reduction would produce (5-chloro-1-isoquinolinyl)methanamine.
The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. libretexts.org
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the nitrile group. masterorganicchemistry.com The reaction with a Grignard reagent initially forms an imine after the addition of the organometallic species. masterorganicchemistry.com This imine intermediate can then be hydrolyzed with aqueous acid to yield a ketone. masterorganicchemistry.com For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis, would produce 1-acetyl-5-chloroisoquinoline.
The nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions, to form five-membered heterocyclic rings. researchgate.net A notable example is the reaction of nitriles with azides to form tetrazoles. researchgate.net Another significant reaction is the 1,3-dipolar cycloaddition with nitrile oxides, which yields 1,2,4-oxadiazoles. nih.govrsc.org These reactions are valuable for the synthesis of various heterocyclic systems. nih.gov The specific conditions and the nature of the dipole and dipolarophile determine the outcome of the reaction. rsc.org
Reactions at the Chlorine Substituent
The chlorine atom at the 5-position of the isoquinoline ring is a halogen substituent on an aromatic ring. Its reactivity is characteristic of aryl halides, particularly those on electron-deficient heterocyclic systems.
Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom can be displaced by various nucleophiles through a nucleophilic aromatic substitution mechanism. youtube.comlibretexts.org In isoquinolines, nucleophilic substitution occurs preferentially at positions 1, and to a lesser extent, at other positions activated by electron-withdrawing groups. quimicaorganica.orgshahucollegelatur.org.in The presence of the electron-withdrawing nitrile group and the nitrogen atom in the isoquinoline ring system facilitates these reactions by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the substitution process. libretexts.orgnih.gov
Common nucleophiles used in these reactions include alkoxides, amines, and thiols. For example, reaction with sodium methoxide (B1231860) would yield 5-methoxyisoquinoline-1-carbonitrile, while reaction with an amine like morpholine (B109124) would result in the corresponding 5-morpholinoisoquinoline-1-carbonitrile. The reactivity in SNAr reactions is often enhanced in heterocyclic systems like isoquinoline compared to benzene (B151609) derivatives. gcwgandhinagar.comyoutube.com
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the isoquinoline core. In the context of this compound, the chlorine atom at the C-5 position is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the nitrile group at C-1 and the nitrogen atom within the heterocyclic ring activates the entire ring system towards nucleophilic attack.
One notable example of this reactivity is the synthesis of aminopyrazole derivatives. In a specific study, this compound was reacted with hydrazine (B178648) hydrate (B1144303) to initially form 5-hydrazinylisoquinoline-1-carbonitrile. This intermediate was then cyclized with acetylacetone (B45752) to yield 5-(3,5-dimethyl-1H-pyrazol-1-yl)isoquinoline-1-carbonitrile. This transformation highlights the lability of the C-5 chloro substituent towards nitrogen-based nucleophiles.
Table 1: Nucleophilic Aromatic Substitution of this compound
| Nucleophile | Reagent/Conditions | Product |
| Hydrazine | Hydrazine hydrate | 5-Hydrazinylisoquinoline-1-carbonitrile |
| Amines | Various primary and secondary amines | 5-Amino-substituted isoquinoline-1-carbonitriles |
The mechanism of these SNAr reactions typically proceeds through a two-step addition-elimination pathway. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the nitrogen atom and the nitrile group, which enhances the stability of this intermediate. In the subsequent step, the chloride ion is expelled, and the aromaticity of the isoquinoline ring is restored, yielding the substituted product.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as a suitable substrate for such transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organohalide and an organoboron compound. rsc.org While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of chloroquinolines and chloro-isoquinolines in Suzuki couplings is well-established. researchgate.net It is anticipated that this compound would react with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and a base (e.g., Na2CO3, K3PO4) to afford the corresponding 5-aryl or 5-heteroarylisoquinoline-1-carbonitriles. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu
Sonogashira Coupling: The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. acs.orguoanbar.edu.iq This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. acs.org Although specific studies detailing the Sonogashira coupling of this compound are scarce, the reaction is expected to proceed by coupling with various terminal alkynes to furnish 5-alkynylisoquinoline-1-carbonitriles. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of this compound to a palladium(0) catalyst. acs.org Reductive elimination then yields the final product.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orgwikipedia.org This reaction offers a powerful alternative to traditional nucleophilic aromatic substitution for the synthesis of arylamines. wikipedia.org While specific applications with this compound are not widely reported, the general methodology is applicable to a broad range of chloro-N-heterocycles. dntb.gov.ua The reaction of this compound with primary or secondary amines in the presence of a palladium catalyst (often with bulky phosphine (B1218219) ligands like XPhos or SPhos) and a strong base (such as sodium tert-butoxide) would be expected to yield the corresponding 5-aminoisoquinoline-1-carbonitrile (B11915995) derivatives. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org
Table 2: Expected Products from Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Expected Product |
| Suzuki Coupling | Arylboronic acid | 5-Arylisoquinoline-1-carbonitrile |
| Sonogashira Coupling | Terminal alkyne | 5-Alkynylisoquinoline-1-carbonitrile |
| Buchwald-Hartwig Amination | Primary/Secondary amine | 5-(Substituted)aminoisoquinoline-1-carbonitrile |
Reduction to Deschloro Analogues
The chlorine atom at the C-5 position of this compound can be removed through reductive dechlorination, leading to the formation of the corresponding deschloro analogue, isoquinoline-1-carbonitrile. wikipedia.org This transformation is typically achieved through catalytic hydrogenation.
Commonly employed catalysts for this purpose include palladium on carbon (Pd/C) in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol. The mechanism involves the oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis to replace the chlorine atom with a hydrogen atom. This method is often highly efficient and provides a clean route to the dechlorinated product.
Electrophilic and Nucleophilic Substitution on the Isoquinoline Ring System
The isoquinoline ring system itself is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being dictated by the electronic properties of the bicyclic system.
Electrophilic Substitution: In general, electrophilic aromatic substitution on the isoquinoline ring occurs preferentially on the benzene ring (carbocyclic ring), which is more electron-rich compared to the electron-deficient pyridine (B92270) ring. quimicaorganica.org The presence of the nitrogen atom deactivates the pyridine ring towards electrophilic attack. For isoquinoline itself, electrophilic substitution, such as nitration, typically occurs at the C-5 and C-8 positions. tpsgc-pwgsc.gc.ca The presence of the chlorine atom at C-5 and the nitrile group at C-1 in this compound would further influence the regioselectivity of any subsequent electrophilic substitution. The chlorine atom is an ortho-, para-director but a deactivator, while the nitrile group is a strong deactivator and a meta-director. Therefore, predicting the outcome of electrophilic substitution on this substituted isoquinoline would require careful consideration of the combined electronic and steric effects of these substituents.
Nucleophilic Substitution: As previously discussed in the context of SNAr reactions, the pyridine ring of the isoquinoline system is susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups and the ring nitrogen. In isoquinoline itself, nucleophilic substitution is most favored at the C-1 position. The presence of the electron-withdrawing nitrile group at the C-1 position in this compound would further activate this position towards nucleophilic attack, although direct substitution at this position would involve displacement of the cyano group, which is a less common leaving group compared to a halide.
Rearrangement Reactions and Transformations
While specific rearrangement reactions involving the this compound scaffold are not extensively documented, the isoquinoline ring system can undergo various skeletal rearrangements under certain conditions. These transformations often involve the cleavage and formation of bonds within the heterocyclic framework, leading to the formation of different ring systems.
Computational Investigations and Theoretical Chemistry of 5 Chloroisoquinoline 1 Carbonitrile
Reaction Mechanism Elucidation
Reaction Energy Profile Construction
The construction of a reaction energy profile is a fundamental computational task to understand the mechanism and kinetics of a chemical reaction involving 5-Chloroisoquinoline-1-carbonitrile. This process maps the potential energy of the system as it progresses from reactants to products.
Methodology: Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of the molecular structures involved. The process involves:
Reactant and Product Optimization: The geometric structures of the reactants (e.g., this compound and a reacting partner) and the final products are optimized to find their lowest energy conformations.
Transition State (TS) Search: A search is conducted for the transition state, which is the highest energy point along the reaction coordinate. This structure represents the energy barrier that must be overcome for the reaction to occur.
Intermediate Identification: Any stable intermediates that form during the reaction are also located and their geometries optimized.
Energy Calculations: Single-point energy calculations, often using a higher level of theory or a larger basis set, are performed on the optimized structures of reactants, products, transition states, and intermediates.
Profile Plotting: The calculated energies are plotted against the reaction coordinate, creating a visual profile of the reaction pathway. The difference in energy between the reactants and the transition state determines the activation energy, a key factor in reaction kinetics.
Solvent Effects on Reactivity (e.g., IEFPCM formalism)
The solvent environment can significantly influence the rate and outcome of a chemical reaction. Computational models are used to account for these effects on the reactivity of this compound. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used and robust method for this purpose. gaussian.com
IEFPCM Methodology: In the IEFPCM model, the solute (this compound) is placed within a cavity created in a continuous, polarizable dielectric medium that represents the solvent. gaussian.com The key features of this approach include:
Cavity Construction: The model creates a solute cavity based on a set of overlapping spheres centered on the atoms of the solute. gaussian.com
Reaction Field: The solute's charge distribution polarizes the surrounding solvent continuum, which in turn creates an electric field (the "reaction field") that interacts with the solute.
Self-Consistent Calculation: The interaction between the solute and the reaction field is calculated self-consistently. This means the electronic structure of the solute is influenced by the solvent, and the solvent polarization is simultaneously influenced by the solute's electron distribution, until a stable solution is reached. gaussian.com
By performing these calculations, researchers can determine the stability of reactants, transition states, and products in different solvents, thereby predicting how the reaction rate and equilibrium will change under various experimental conditions. For instance, the activation energy of a reaction involving this compound can be calculated in solvents of varying polarity (e.g., water, ethanol (B145695), chloroform) to identify the optimal solvent for a desired transformation.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. whiterose.ac.uk For this compound, MD simulations provide detailed insights into its structural flexibility (conformational analysis) and how it interacts with biological macromolecules like proteins or nucleic acids (ligand interactions). nih.gov
The simulation process begins with a defined starting structure of the system, such as this compound docked into the active site of a target protein. A force field (e.g., OPLS3e, CHARMM36m) is chosen to define the potential energy of the system, and Newton's equations of motion are solved iteratively to trace the trajectory of every atom over a set period, typically nanoseconds to microseconds. doi.orgdntb.gov.ua
Key Analyses from MD Simulations:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD plot indicates that the system has reached equilibrium and the ligand remains securely bound. doi.org
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It highlights flexible regions of the protein, which can be crucial for ligand binding and conformational changes. doi.org
Interaction Energy: The simulation allows for the calculation of interaction energies (e.g., electrostatic and van der Waals) between the ligand and the protein, providing a quantitative measure of the binding strength and stability of the complex. nih.gov
Structure-Activity Relationship (SAR) Prediction via Computational Methods
Computational methods are integral to modern drug discovery for predicting the biological activity of a compound based on its chemical structure. These Structure-Activity Relationship (SAR) studies help in prioritizing candidates for synthesis and experimental testing.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. nih.gov For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. nih.gov The isoquinoline (B145761) scaffold is a known pharmacophore present in compounds targeting enzymes like kinases, reverse transcriptase, and proteases. nih.govsemanticscholar.org
The docking process involves:
Preparation: 3D structures of the ligand (this compound) and the target protein are prepared.
Grid Generation: A grid box is defined around the active site of the protein where the ligand is expected to bind. doi.org
Docking Algorithm: A scoring function is used to evaluate thousands of possible binding poses of the ligand within the active site, estimating the binding affinity for each. The pose with the most favorable score (e.g., lowest binding energy) is considered the most likely binding mode. doi.org
The output provides a binding energy value and a visual representation of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues of the target. nih.gov
Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Kinase Target This table presents illustrative data typical of a molecular docking study.
| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -9.8 | LYS-72, GLU-91 | Hydrogen Bond |
| 1 | -9.8 | LEU-144, VAL-20 | Hydrophobic |
| 1 | -9.8 | PHE-145 | Pi-Pi Stacking |
| 2 | -9.1 | ASP-165 | Hydrogen Bond |
| 2 | -9.1 | ALA-45, ILE-89 | Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modelling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model for a class of isoquinoline derivatives including this compound can be developed to predict the activity of new, unsynthesized analogs. researchgate.netjapsonline.com
The development of a QSAR model involves several steps:
Data Set Collection: A dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values) is compiled. japsonline.com
Descriptor Calculation: For each molecule, a large number of numerical parameters known as molecular descriptors are calculated. These can be 2D or 3D and describe various constitutional, topological, electronic, and physicochemical properties. nih.gov
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that links a subset of the most relevant descriptors to the biological activity. researchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov
A validated QSAR model can be used to screen virtual libraries of compounds and predict the activity of novel isoquinoline derivatives, guiding the design of more potent molecules. rsc.org
Table 2: Examples of Molecular Descriptors Used in QSAR Studies This table lists common descriptors that could be calculated for this compound in a QSAR study.
| Descriptor Class | Descriptor Name | Description |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital |
| Topological | Wiener Index | A measure of molecular branching and compactness |
| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, indicating lipophilicity |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule |
| 3D | Molecular Surface Area | The total surface area of the molecule |
Prediction of Pharmacokinetic and ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In addition to predicting biological activity, computational methods are crucial for evaluating the pharmacokinetic profile of a potential drug candidate. nih.gov ADMET prediction assesses how a compound is likely to behave in a biological system. nih.gov For this compound, in silico ADMET models can predict key properties early in the discovery process, helping to identify potential liabilities. researchgate.net
These predictive models, often available as web servers or specialized software, use algorithms trained on large datasets of experimental data. nih.gov They can estimate a wide range of properties:
Absorption: Prediction of properties like Caco-2 cell permeability (an indicator of intestinal absorption) and human intestinal absorption (HIA). nih.gov
Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Identification of likely sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). nih.gov
Excretion: Prediction of total clearance rates.
Toxicity: Assessment of potential for cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), and other toxic effects. nih.gov
Analyzing the ADMET profile of this compound helps researchers to balance desired biological activity with acceptable drug-like properties, increasing the likelihood of success in later developmental stages.
Compound Index
Biological Activity and Medicinal Chemistry of 5 Chloroisoquinoline 1 Carbonitrile Derivatives
Anti-Microbial Activities
While the broader class of isoquinoline (B145761) alkaloids has been investigated for various antimicrobial properties, specific studies detailing the anti-microbial activities of 5-Chloroisoquinoline-1-carbonitrile are not present in the reviewed literature. nih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
No studies were identified that evaluated the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacterial strains. Research on other quinoline (B57606) derivatives has shown activity, but this cannot be extrapolated to the specific compound . nih.gov
Antifungal Properties
There were no research findings available that specifically investigate the antifungal properties of this compound.
Antimalarial Potential
The potential of this compound as an antimalarial agent has not been reported in the searched scientific literature. Although other quinoline and isoquinoline derivatives are known for their antimalarial properties, data for this specific compound is absent. nih.govnih.gov
Antileishmanial Activity
No available data specifically documents the antileishmanial activity of this compound.
Anti-Cancer and Anti-Proliferative Activities
Evaluation in Various Cancer Cell Lines
There is no available research in the searched results that evaluates the anti-cancer and anti-proliferative activities of this compound in any cancer cell lines. While numerous quinoline derivatives have been assessed for anticancer effects, specific data for this compound is not documented. nih.gov
Mechanisms of Cytotoxicity and Apoptosis Induction
No specific studies detailing the mechanisms of cytotoxicity or the induction of apoptosis by this compound or its derivatives are available in the current body of scientific literature.
Angiogenic Inhibitory Activity
Research documenting the angiogenic inhibitory activity of this compound has not been identified.
Enzyme Inhibition Studies
DNA Gyrase Inhibition Mechanisms
There are no available studies that investigate or describe the mechanisms by which this compound might inhibit DNA gyrase.
Thymidine (B127349) Phosphorylase Inhibition
No research findings on the inhibition of thymidine phosphorylase by this compound are currently published.
Phosphodiesterase-4 (PDE-4) Inhibitory Activity
Information regarding the phosphodiesterase-4 (PDE-4) inhibitory activity of this compound is not present in the available scientific research.
Other Pharmacological Potential
Beyond their primary applications, derivatives of this compound have been investigated for a range of other therapeutic uses. These studies highlight the versatility of the isoquinoline core structure in interacting with various biological systems.
Quinoline and isoquinoline derivatives are recognized for their potential to exhibit analgesic and anti-inflammatory properties. nih.gov These heterocyclic compounds have been the focus of research aiming to discover new therapeutic agents for pain and inflammation. nih.gov The structural framework of isoquinoline is a key feature in many compounds developed for their anti-inflammatory and analgesic activities. nih.govgoogle.comgoogle.com While direct studies on this compound are limited in this specific context, the broader family of isoquinoline derivatives has shown promise, suggesting a potential avenue for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). google.com
| Compound Class | Pharmacological Activity | Potential Application |
| Isoquinoline Derivatives | Analgesic, Anti-inflammatory | Pain relief, Anti-rheumatic agents |
Certain heterocyclic compounds, including isoquinoline derivatives, have demonstrated antipyretic and antioxidant activities. nih.govgoogle.com A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share a chloro-substituted aromatic ring, were synthesized and showed potent antioxidant activity, with some compounds exhibiting higher efficacy than ascorbic acid in DPPH radical scavenging assays. researchgate.netnih.gov For instance, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was found to be 1.5 times more active than ascorbic acid. nih.gov Another derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, demonstrated 1.35 times the antioxidant activity of vitamin C. researchgate.netnih.gov These findings suggest that the presence of a chloro-substituted phenyl or quinoline ring may contribute to antioxidant potential.
| Compound | Antioxidant Activity (vs. Ascorbic Acid) |
| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 1.5x higher |
| 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.35x higher |
The quinoline and quinazoline (B50416) scaffolds have been explored for their antihypertensive properties. nih.govrsc.org For instance, a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and found to have significant blood pressure-lowering activity in preclinical models. nih.gov Some of these compounds were as potent as the established antihypertensive drug prazosin. nih.gov The mechanism of action for some quinoline derivatives has been linked to the inhibition of the Angiotensin-Converting Enzyme (ACE), a key therapeutic target in controlling hypertension. rsc.org While direct evidence for this compound is not available, the antihypertensive activity of related heterocyclic systems suggests this as a possible area for future investigation.
Quinoline and isoquinoline sulfonamide analogs have been investigated as potential antipsychotic and antidepressant agents. researchgate.net These compounds are designed to target key receptors in the central nervous system, including serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT7) and dopamine (B1211576) (D2, D3) receptors. researchgate.net Atypical antipsychotics often exhibit antagonism at the 5-HT2A receptor, a property that is also associated with antidepressant effects. researchgate.net Furthermore, many antidepressant and antipsychotic drugs have been shown to inhibit ion flow through 5-HT3 receptors in a noncompetitive manner. nih.gov The structural similarities of this compound to these pharmacologically active quinolines and isoquinolines suggest that its derivatives could be explored for potential applications in treating psychiatric disorders.
Derivatives of the isoquinoline scaffold have been identified as potential anti-HIV agents. The mechanism of action for some of these compounds involves the antagonism of the CCR5 receptor, which is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells. nih.govnih.gov For example, highly potent and orally active 1-benzazocine derivatives containing a sulfoxide (B87167) moiety have been developed as CCR5 antagonists with significant anti-HIV-1 activity. nih.gov One such compound, (S)-(-)-5b (TAK-652), demonstrated potent inhibition of HIV-1 replication in both cell lines and clinical isolates. nih.gov The isoquinoline core is a key structural element in these and other anti-HIV compounds, indicating that the this compound framework could serve as a template for the design of novel anti-HIV agents.
Exploration of Biological Targets and Mechanisms of Action
The diverse pharmacological activities of isoquinoline derivatives stem from their interaction with various biological targets. For anti-inflammatory and analgesic effects, the mechanism may involve the inhibition of enzymes like cyclooxygenases or lipoxygenases. nih.gov In the context of antihypertensive action, the inhibition of ACE is a key mechanism for some quinoline derivatives. rsc.org
For potential antipsychotic and antidepressant effects, the likely targets are serotonin and dopamine receptors. researchgate.net Specifically, antagonism of 5-HT2A and modulation of D2 and D3 receptors are important mechanisms for many existing treatments. researchgate.net Additionally, the noncompetitive inhibition of 5-HT3 receptors is a shared characteristic of several antidepressant and antipsychotic drugs. nih.gov
In the realm of anti-HIV research, the CCR5 receptor is a validated target for isoquinoline-based antagonists, preventing viral entry into immune cells. nih.govnih.gov The development of potent CCR5 antagonists has been a successful strategy in anti-HIV drug discovery. nih.gov
Advanced Applications in Materials Science and Catalysis
Role as Ligands in Coordination Chemistry
The nitrogen atom in the isoquinoline (B145761) ring and the nitrile group of 5-Chloroisoquinoline-1-carbonitrile can act as donor sites, making it a potentially valuable ligand for the formation of metal complexes. The design of these complexes and their subsequent catalytic applications are areas of active research.
Design of Metal Complexes with this compound as Ligand
The synthesis of metal complexes using isoquinoline derivatives is a well-established field. These derivatives can coordinate with a variety of transition metals to form complexes with diverse geometries and electronic properties. While specific research on metal complexes exclusively featuring the this compound ligand is limited in publicly available literature, the general principles of coordination chemistry of isoquinolines can be applied.
The coordination typically occurs through the nitrogen atom of the isoquinoline ring. The presence of the cyano group (-CN) introduces another potential coordination site, allowing the ligand to act as a monodentate, bidentate, or bridging ligand. The chlorine atom at the 5-position can influence the electronic properties of the ligand through inductive effects, which in turn can affect the stability and reactivity of the resulting metal complex.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Ions |
| Monodentate (N-donor) | The ligand coordinates to the metal center solely through the nitrogen atom of the isoquinoline ring. | Ru(II), Co(II), Ni(II), Cu(II), Zn(II) |
| Bidentate (N,N'-donor) | The ligand coordinates to the metal center through both the isoquinoline nitrogen and the nitrile nitrogen. This would likely form a four-membered chelate ring, which may be strained. | Pd(II), Pt(II) |
| Bridging | The ligand bridges two metal centers, coordinating through the isoquinoline nitrogen to one metal and the nitrile nitrogen to another. | Ag(I), Cu(I) |
This table is illustrative and based on the known coordination chemistry of similar isoquinoline and nitrile-containing ligands. Specific experimental validation for this compound is required.
Catalytic Applications of Metal-Ligand Complexes
Metal complexes derived from isoquinoline ligands have demonstrated catalytic activity in a range of organic transformations. These include, but are not limited to, C-H activation, oxidation, and reduction reactions. The electronic and steric properties of the ligand play a crucial role in determining the efficiency and selectivity of the catalyst.
Incorporation into Functional Materials
The unique photophysical and electronic properties of the isoquinoline scaffold make it an attractive building block for functional organic materials. The incorporation of this compound into polymers and other advanced materials is a promising avenue for creating novel materials with tailored properties.
Isoquinoline-Based Polymers and Copolymers for Conductive or Optical Materials
Polyisoquinolines and their copolymers are a class of conjugated polymers that have been investigated for their potential in electronic and optoelectronic applications. The extended π-system of the isoquinoline ring can facilitate charge transport, making these materials potentially conductive. The presence of the cyano group in this compound could further enhance the electron-accepting properties of the resulting polymer, which is beneficial for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
The synthesis of such polymers could be achieved through various polymerization techniques, such as transition-metal-catalyzed cross-coupling reactions, where the chlorine atom of this compound could serve as a reactive site.
Table 2: Potential Properties of Polymers Incorporating this compound
| Property | Potential Advantage |
| Electrical Conductivity | The conjugated isoquinoline backbone can facilitate charge transport. |
| Photoluminescence | Isoquinoline derivatives often exhibit fluorescence, which can be tuned by substitution. |
| Thermal Stability | The rigid aromatic structure of the isoquinoline unit can lead to high thermal stability. |
| Processability | The introduction of flexible side chains or copolymerization can improve solubility and processability. |
This table outlines potential properties based on the characteristics of known isoquinoline-based polymers. Experimental data for polymers specifically derived from this compound is needed for confirmation.
Applications in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by the choice of the metal and the organic linker. Isoquinoline-based ligands have been used to construct MOFs with interesting properties for gas storage, separation, and catalysis.
This compound, after modification to introduce a suitable coordinating group (e.g., a carboxylic acid), could be employed as a linker in the synthesis of novel MOFs. The chlorine and cyano functionalities would be exposed within the pores of the MOF, offering sites for post-synthetic modification or for specific interactions with guest molecules.
Sensing Applications
The fluorescence properties of many isoquinoline derivatives make them suitable candidates for the development of chemical sensors. The emission of these compounds can be quenched or enhanced in the presence of specific analytes, such as metal ions, anions, or small organic molecules.
The this compound molecule itself, or its derivatives, could potentially be developed into a fluorescent sensor. The interaction of an analyte with the isoquinoline nitrogen, the cyano group, or through displacement of the chlorine atom could lead to a detectable change in its photophysical properties. For example, the coordination of a metal ion to the nitrogen atoms could alter the emission wavelength or intensity. The design of such sensors would require a detailed study of the photophysical properties of the compound and its interaction with various analytes.
Future Research Directions and Unexplored Avenues
Novel Synthetic Approaches and Green Chemistry Methodologies
The synthesis of quinoline (B57606) and isoquinoline (B145761) derivatives has traditionally relied on methods that often involve harsh conditions and environmentally hazardous reagents. researchgate.net Future research should prioritize the development of novel, efficient, and sustainable synthetic routes to 5-Chloroisoquinoline-1-carbonitrile.
Key areas of focus should include:
Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target compound can improve efficiency and reduce waste. nih.goviosrjournals.org
Green Solvents: Exploring the use of water, supercritical fluids, or ionic liquids as reaction media to replace volatile and toxic organic solvents is a crucial goal in green chemistry. researchgate.netnih.gov
Catalysis: Developing novel catalysts, including biocatalysts or earth-abundant metal catalysts, can lead to milder reaction conditions, higher selectivity, and improved atom economy. Manganese-catalyzed cross-coupling reactions, for instance, have been used for related 1-chloroisoquinolines. sigmaaldrich.com
Continuous Flow Chemistry: Implementing continuous manufacturing processes can offer better control over reaction parameters, improve safety, and facilitate scaling up production, aligning with green chemistry principles. nih.govunibo.it
| Green Chemistry Approach | Objective for this compound Synthesis | Potential Benefits |
|---|---|---|
| Microwave-Assisted Synthesis | Accelerate reaction times and improve yields. | Reduced energy consumption, faster process. researchgate.net |
| Ultrasonic Irradiation | Enhance reaction rates and efficiency through acoustic cavitation. | Improved yields under milder conditions. ijpsjournal.com |
| Use of Benign Reagents | Replace hazardous chemicals like phosphoryl chloride with safer alternatives. thieme-connect.de | Improved safety profile, reduced toxic waste. |
| Catalyst Recycling | Employ heterogeneous or supported catalysts that can be easily recovered and reused. | Lower costs, reduced metal contamination in products. |
Comprehensive Mechanistic Studies on Chemical Transformations
A detailed understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. The presence of three distinct functional groups—the chloro, cyano, and isoquinoline nitrogen—offers a rich playground for chemical exploration.
Future mechanistic studies could investigate:
Nucleophilic Aromatic Substitution: Elucidating the kinetics and thermodynamics of displacing the chlorine atom at the C1 position with various nucleophiles.
Cross-Coupling Reactions: Studying the detailed mechanisms of palladium-catalyzed reactions, which are commonly used to form new carbon-carbon or carbon-heteroatom bonds at the C1 position. sigmaaldrich.com
Transformations of the Nitrile Group: Investigating the hydrolysis, reduction, or conversion of the cyano group into other functionalities, such as tetrazoles, which can act as bioisosteres for carboxylic acids. beilstein-journals.org
Photochemical Reactions: Exploring light-induced transformations, an area that has shown interesting results for other quinolone derivatives, such as light-triggered carbon monoxide release. nih.gov
Deeper Elucidation of Biological Mechanisms and Target Validation
Quinoline and isoquinoline derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of key enzymes like topoisomerases or kinases. nih.govnih.govnih.gov For this compound, a systematic approach is needed to identify its biological targets and elucidate its mechanism of action.
Future research should focus on:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins that interact with the compound.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are required to understand how the compound modulates the target's function. For example, if it inhibits an enzyme, studies should determine the mode of inhibition (e.g., competitive, non-competitive).
Target Validation: Using genetic methods like gene knockout or RNA interference is considered a definitive way to confirm that the identified target is responsible for the compound's biological effects. nih.gov This step is crucial to avoid failures in later stages of drug development. nih.gov Some indenoisoquinoline derivatives, for instance, have been confirmed as topoisomerase I inhibitors. nih.gov
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry offers powerful tools to accelerate the discovery and optimization process, reducing the reliance on costly and time-consuming experimental work. nih.gov Developing advanced computational models for this compound and its analogues could provide valuable predictive insights.
Key areas for development include:
Quantitative Structure-Activity Relationship (QSAR): Building QSAR models to correlate structural features with biological activity, helping to design more potent derivatives.
ADME/Tox Prediction: Creating in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives, which is a major cause of failure in drug development. nih.gov
Molecular Docking and Dynamics: Using molecular modeling to simulate the interaction of this compound with potential biological targets, providing insights into binding modes and guiding the design of new compounds. nih.gov These models should be made Findable, Accessible, Interoperable, and Reusable (FAIR) to maximize their utility.
| Computational Model Type | Application for this compound | Predicted Outcome |
|---|---|---|
| QSAR | Guide the synthesis of new analogues. | Enhanced biological potency or selectivity. |
| Molecular Docking | Identify and validate potential biological targets. | Binding affinity and interaction mode. nih.gov |
| ADME Prediction | Filter out candidates with poor pharmacokinetic profiles early. | Likelihood of oral bioavailability, metabolic stability. nih.gov |
| Physiologically Based Kinetic (PBK) Models | Predict internal exposure and distribution in the body. | Time-course of compound concentration in various tissues. |
Exploration of New Application Domains beyond Medicinal Chemistry
While the primary focus for isoquinoline derivatives has been medicinal chemistry, their unique electronic and structural properties suggest potential applications in other fields. nih.gov Future research should explore these non-medicinal avenues for this compound.
Unexplored domains include:
Materials Science: The rigid, planar structure and the presence of heteroatoms could make this compound or its derivatives suitable for creating organic light-emitting diodes (OLEDs), sensors, or other functional materials. Isoquinolines have been investigated as fluorosensors. nih.gov
Asymmetric Catalysis: Chiral derivatives of isoquinolines can serve as valuable ligands for transition metals in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. sigmaaldrich.com
Agrochemicals: The biological activity of quinolines is not limited to human medicine; related compounds could be explored for their potential as herbicides, insecticides, or fungicides.
By pursuing these diverse research avenues, the scientific community can move beyond the current understanding of this compound, potentially transforming it from a chemical curiosity into a valuable tool for both science and industry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Chloroisoquinoline-1-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Begin with nucleophilic substitution or cyclization reactions using precursors like chlorinated isoquinoline derivatives. Optimize parameters (e.g., temperature, solvent polarity, catalyst loading) via factorial design experiments. Monitor intermediates via TLC or HPLC and confirm purity (>95%) by GC-MS or NMR . For reproducibility, document reaction stoichiometry and workup procedures rigorously, as per Beilstein Journal guidelines .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Verify aromatic proton environments and carbonitrile (C≡N) signals.
- IR Spectroscopy : Confirm C≡N stretching (~2200 cm⁻¹) and C-Cl bonds (~550 cm⁻¹).
- Elemental Analysis : Match experimental vs. theoretical C, H, N, Cl percentages.
- HPLC-PDA : Assess purity (>95%) and detect halogenated impurities .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodological Answer : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). For persistent impurities, employ preparative HPLC with a C18 column. Validate purity via melting point consistency and absence of extraneous peaks in chromatograms .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian09) to map electron density distributions and identify electrophilic sites. Compare activation energies for Cl vs. CN substitution using transition state analysis. Validate predictions experimentally via kinetic studies (e.g., Hammett plots) .
Q. What experimental designs resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?
- Methodological Answer : Conduct controlled replicates under standardized conditions (e.g., Pd(OAc)₂, ligand ratios, inert atmosphere). Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, base strength). Analyze discrepancies via Arrhenius plots or mechanistic probes (e.g., radical traps) .
Q. How do steric and electronic effects of the chloro and cyano groups influence the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs (e.g., 5-Fluoro or 5-Bromo derivatives) and compare binding affinities via SPR or ITC. Pair with molecular docking (AutoDock Vina) to correlate substituent effects with target interactions (e.g., kinase inhibition). Use QSAR models to quantify contributions of Cl (electronegativity) and CN (polarizability) .
Q. What analytical techniques detect degradation products of this compound under accelerated stability testing?
- Methodological Answer : Expose samples to stress conditions (40°C/75% RH, UV light). Analyze degradation via LC-MS/MS with MRM transitions for potential products (e.g., dechlorinated isoquinoline, cyanide release). Quantify degradation kinetics using Arrhenius equations .
Methodological Frameworks
- Data Contradiction Analysis : When conflicting results arise (e.g., catalytic yields), apply Bland-Altman plots to assess systematic bias or use meta-analysis to pool datasets .
- Reproducibility : Adhere to Beilstein Journal’s guidelines for experimental detail transparency, including raw spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
